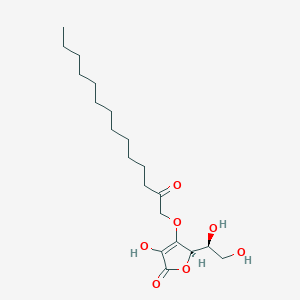
3-O-Dodecylcarbomethylascorbic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-O-Dodecylcarbomethylascorbic acid (DOCA) is a derivative of vitamin C, which has gained significant attention in the scientific community due to its potential therapeutic applications. DOCA is a lipophilic molecule that can easily penetrate the cell membrane and exert its biological effects.
Mecanismo De Acción
3-O-Dodecylcarbomethylascorbic acid exerts its biological effects by modulating various signaling pathways, including the MAPK/ERK, PI3K/Akt, and NF-κB pathways. 3-O-Dodecylcarbomethylascorbic acid has been shown to activate the MAPK/ERK pathway, which plays a crucial role in cell proliferation and survival. 3-O-Dodecylcarbomethylascorbic acid also activates the PI3K/Akt pathway, which regulates cell growth, survival, and metabolism. Moreover, 3-O-Dodecylcarbomethylascorbic acid inhibits the NF-κB pathway, which is involved in inflammation and immune responses.
Efectos Bioquímicos Y Fisiológicos
3-O-Dodecylcarbomethylascorbic acid has been shown to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-aging effects. 3-O-Dodecylcarbomethylascorbic acid has been found to scavenge free radicals, reduce oxidative stress, and protect cells from damage. 3-O-Dodecylcarbomethylascorbic acid also reduces inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Moreover, 3-O-Dodecylcarbomethylascorbic acid increases collagen synthesis, reduces wrinkles, and improves skin elasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-O-Dodecylcarbomethylascorbic acid has several advantages for lab experiments, including its lipophilic nature, which allows it to easily penetrate the cell membrane. 3-O-Dodecylcarbomethylascorbic acid is also stable and can be easily synthesized in large quantities. However, 3-O-Dodecylcarbomethylascorbic acid has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and safety profile.
Direcciones Futuras
There are several future directions for 3-O-Dodecylcarbomethylascorbic acid research, including its potential use as a therapeutic agent for cancer, cardiovascular diseases, and skin aging. Further studies are needed to determine the optimal dosage and safety profile of 3-O-Dodecylcarbomethylascorbic acid. Moreover, the development of 3-O-Dodecylcarbomethylascorbic acid derivatives with improved efficacy and safety profiles is an exciting area of research.
Conclusion:
In conclusion, 3-O-Dodecylcarbomethylascorbic acid is a lipophilic derivative of vitamin C that has gained significant attention in the scientific community due to its potential therapeutic applications. 3-O-Dodecylcarbomethylascorbic acid exhibits various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-aging effects. 3-O-Dodecylcarbomethylascorbic acid has several advantages for lab experiments, including its stability and lipophilic nature. However, further studies are needed to determine its optimal dosage and safety profile. The development of 3-O-Dodecylcarbomethylascorbic acid derivatives with improved efficacy and safety profiles is an exciting area of research.
Métodos De Síntesis
3-O-Dodecylcarbomethylascorbic acid can be synthesized by the reaction of L-ascorbic acid with dodecylmethylketone in the presence of a catalyst. The reaction yields 3-O-Dodecylcarbomethylascorbic acid as a white crystalline powder, which can be purified by recrystallization.
Aplicaciones Científicas De Investigación
3-O-Dodecylcarbomethylascorbic acid has been extensively studied for its potential therapeutic applications in various fields, including cancer, cardiovascular diseases, and skin aging. 3-O-Dodecylcarbomethylascorbic acid has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells. In cardiovascular diseases, 3-O-Dodecylcarbomethylascorbic acid has been found to reduce inflammation, oxidative stress, and atherosclerosis. 3-O-Dodecylcarbomethylascorbic acid has also been shown to have anti-aging effects on the skin by reducing wrinkles, increasing collagen synthesis, and improving skin elasticity.
Propiedades
Número CAS |
133794-57-7 |
|---|---|
Nombre del producto |
3-O-Dodecylcarbomethylascorbic acid |
Fórmula molecular |
C20H34O7 |
Peso molecular |
386.5 g/mol |
Nombre IUPAC |
(2R)-2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-3-(2-oxotetradecoxy)-2H-furan-5-one |
InChI |
InChI=1S/C20H34O7/c1-2-3-4-5-6-7-8-9-10-11-12-15(22)14-26-19-17(24)20(25)27-18(19)16(23)13-21/h16,18,21,23-24H,2-14H2,1H3/t16-,18+/m0/s1 |
Clave InChI |
MUSWYBCUWOLKQJ-FUHWJXTLSA-N |
SMILES isomérico |
CCCCCCCCCCCCC(=O)COC1=C(C(=O)O[C@@H]1[C@H](CO)O)O |
SMILES |
CCCCCCCCCCCCC(=O)COC1=C(C(=O)OC1C(CO)O)O |
SMILES canónico |
CCCCCCCCCCCCC(=O)COC1=C(C(=O)OC1C(CO)O)O |
Otros números CAS |
133794-57-7 |
Sinónimos |
3-O-DODECYLCARBOMETHYLASCORBICACID |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



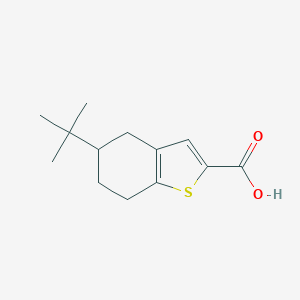
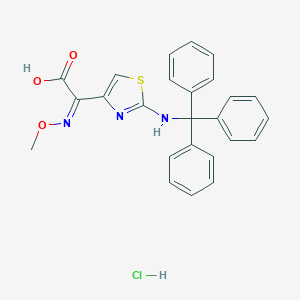
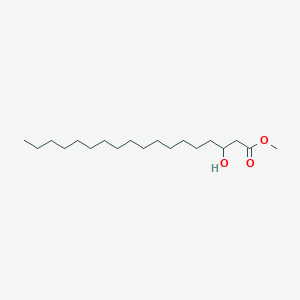
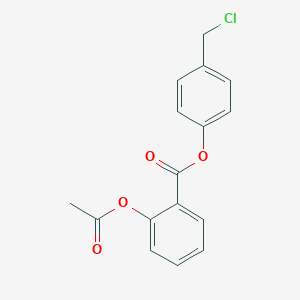
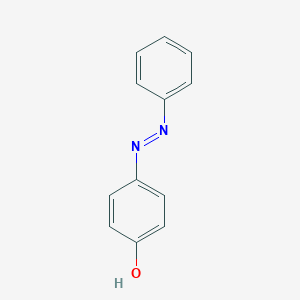
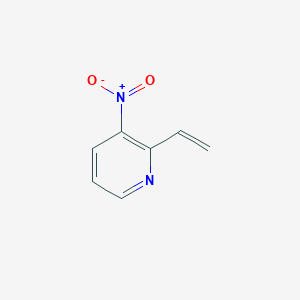
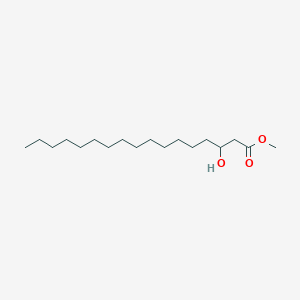
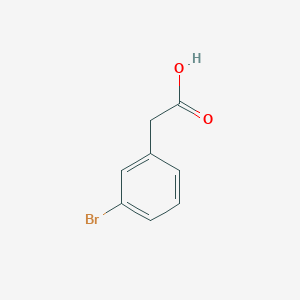
![6-[6-(Diaminomethylideneamino)hexanoylamino]hexanoic acid](/img/structure/B142821.png)
![(3S-cis)-(+)-2,3-Dihydro-7a-methyl-3-phenylpyrrolo[2,1-b]oxazol-5(7aH)-one](/img/structure/B142828.png)
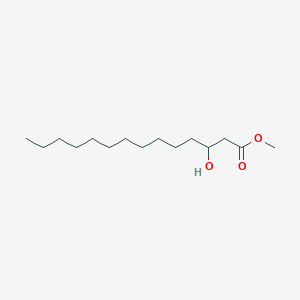
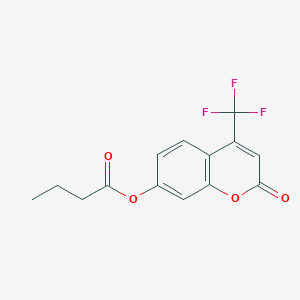
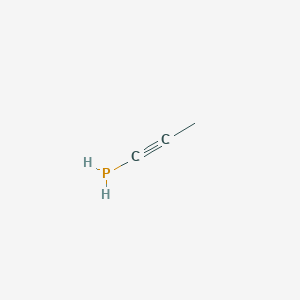
![N-(2,6-Dichloro-3-methylphenyl)-5,7-dichloro-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B142842.png)